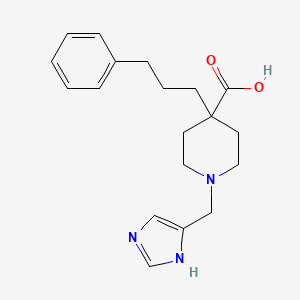
1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid, also known as PAPP, is a chemical compound that has been widely studied for its potential applications in scientific research. PAPP is a synthetic compound that is structurally similar to other piperidine-based compounds, and it has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid is not fully understood, but it is thought to involve the modulation of several key neurotransmitter systems in the brain. 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid has been shown to interact with dopamine, serotonin, and glutamate receptors, as well as with several other neurotransmitter systems. These interactions can lead to changes in neuronal activity and synaptic plasticity, which are thought to be involved in the development and maintenance of drug addiction.
Biochemical and physiological effects:
1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid has a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and synaptic plasticity. These effects are thought to be involved in the development and maintenance of drug addiction, as well as in other neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid in lab experiments is its ability to modulate several key neurotransmitter systems in the brain. This makes it a powerful tool for studying the neurophysiological mechanisms underlying drug addiction and withdrawal. However, there are also several limitations to using 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid can interact with several other neurotransmitter systems in the brain, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid. One area of interest is the development of more selective compounds that target specific neurotransmitter systems in the brain. This could help to clarify the specific mechanisms underlying drug addiction and withdrawal, and could lead to the development of more targeted treatments for these disorders. Additionally, there is interest in studying the long-term effects of 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid on neuronal activity and synaptic plasticity, as well as its potential applications in other neurological and psychiatric disorders.
合成法
1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents and solvents to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used successfully to produce 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid, and the choice of method depends on the specific application and desired purity of the compound.
科学的研究の応用
1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid is in the study of the neurophysiological mechanisms underlying drug addiction and withdrawal. 1-(1H-imidazol-4-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid has been shown to interact with several key neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. These interactions can lead to changes in neuronal activity and synaptic plasticity, which are thought to be involved in the development and maintenance of drug addiction.
特性
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-4-(3-phenylpropyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(24)19(8-4-7-16-5-2-1-3-6-16)9-11-22(12-10-19)14-17-13-20-15-21-17/h1-3,5-6,13,15H,4,7-12,14H2,(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHEMYKHZOPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)C(=O)O)CC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N,2,3,5-tetramethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5292371.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5292432.png)
![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)
![4-(hydroxymethyl)-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5292450.png)